Tetraethyl ethylenediaminetetraacetate
Overview
Description
Tetraethyl ethylenediaminetetraacetate, commonly referred to as ethylenediaminetetraacetate (EDTA), is a chemical compound known for its chelating properties, which allow it to bind with metal ions. This binding capability makes it useful in a variety of applications, including as a ligand in coordination chemistry and in the synthesis of complex compounds .
Synthesis Analysis
The synthesis of EDTA derivatives can be achieved through various methods. One approach involves the conversion of ethylenediaminetetraacetate to its triacetate form using peroxotitanate(IV). This process is facilitated by the strong chelation of the triacetate ligand to the metal center, which promotes the elimination of the pendant acetoxylate group . Another method includes the acylation reaction of ethylenediaminetetraacetic acid dianhydride with amino aromatic acid, leading to the formation of ethylenediamine tetra-acetic acid amide derivatives with an aromatic group. The reaction conditions are optimized to achieve yields over 75% .
Molecular Structure Analysis
The molecular structure of EDTA-related compounds can be quite complex. For instance, the three-dimensional coordination polymer tetraethylammonium (ethylenediamine)cadmium(II) hexacyanoferrate(III) is formed from a reaction mixture containing CdCl2, K3[Fe(CN)6], ethylenediamine, and [Et4N]Br. The resulting crystal structure consists of a negatively charged framework with [Et4N]+ cations located in the cavities. The coordination environment around the Cd atom is octahedral, involving a disordered chelating ethylenediamine molecule and bridging cyano groups .
Chemical Reactions Analysis
EDTA and its derivatives participate in various chemical reactions. For example, ethylenediamine diacetate (EDDA) can catalyze the one-pot synthesis of tetrahydroquinolines through domino Knoevenagel/hetero Diels-Alder reactions. This catalytic process involves the cyclization of 1,3-dicarbonyls to aminobenzaldehydes, providing a rapid route for the synthesis of novel polycycles with the tetrahydroquinoline moiety, which are of biological interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of EDTA and its derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. The strong chelating ability of EDTA is a key chemical property that allows it to form stable complexes with metal ions. The physical properties, such as solubility and melting point, can vary depending on the specific derivative and its interactions with other compounds in the reaction mixture .
Scientific Research Applications
Analytical Chemistry : EDTA is utilized in analytical chemistry experiments, such as in the coulometric titration with spectrophotometric endpoint detection to determine the quantity of EDTA in commercial collection tubes. This process involves the use of a UV−vis spectrophotometer and provides students with practical experience in complexation chemistry (Williams, Young, & Killian, 2011).
Environmental Purification : Tetrasodium EDTA, a form of EDTA, is significantly used in the environmental sector for the removal of metal ions from wastewaters. This application is essential in reducing the environmental impact of EDTA, especially in industrial sectors (Suárez, Díez, García, & Riera, 2013).
Biomedical Research : EDTA's role in medical research is varied. For example, it has been investigated for its therapeutic potential in vascular disease and as a chelating agent in treatments (Chappell & Janson, 1996).
Urinary Catheter Maintenance : Research has explored the use of tetrasodium EDTA solutions in reducing catheter blockages caused by crystalline biofilms, demonstrating its potential in medical device maintenance (Percival, Sabbuba, Kite, & Stickler, 2009).
Soil Remediation : EDTA is employed in soil remediation processes. It assists in the removal of trace metals from contaminated soils, demonstrating its utility in environmental management (Zeng, Sauvé, Allen, & Hendershot, 2005).
Analytical Chemistry : The use of EDTA in combination with other chemicals like tetramethylammonium hydroxide (TMAH) for leaching inorganic constituents from botanical samples is another noteworthy application in analytical chemistry (Uchida, Isoyama, Yamada, Oguchi, Nakagawa, Sugie, & Iida, 1992).
Dental Applications : In endodontics, EDTA is used for its calcium chelating properties, aiding in the removal of calcium ions in dentine and enhancing the effectiveness of dental treatments (Mohammadi, Shalavi, & Jafarzadeh, 2013).
Mechanism of Action
Target of Action:
EDTA primarily targets metal ions , particularly calcium ions (Ca²⁺) and iron ions (Fe²⁺/Fe³⁺) . It forms stable complexes with these ions, even at neutral pH, leading to their sequestration or binding. The ability to chelate metal ions makes EDTA useful in various contexts .
Mode of Action:
The interaction between EDTA and metal ions occurs through coordination chemistry. EDTA’s four carboxylic acid groups (COOH) and two amine groups (NH₂) form strong bonds with metal ions. The resulting complexes are water-soluble, allowing for their removal from solutions. Specifically:
- Iron ions : EDTA complexes with both Fe²⁺ and Fe³⁺, aiding in dissolving iron-containing scale and delivering iron ions when needed .
Biochemical Pathways:
EDTA affects several biochemical pathways:
- Inhibition of metal-dependent enzymes : By chelating metal ions, EDTA deactivates metal-dependent enzymes. This property is useful in assays and helps protect DNA, proteins, and polysaccharides from metal-induced damage .
Pharmacokinetics:
- Impact on Bioavailability : EDTA’s low oral bioavailability limits its systemic effects, but it is effective when administered intravenously or intramuscularly .
Result of Action:
- Industrial applications : In the textile and paper industries, EDTA prevents metal ions from interfering with dyes and catalyzing unwanted reactions .
Action Environment:
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tetraethyl ethylenediaminetetraacetate acts as a chelating agent, forming stable complexes with metal ions by coordinating multiple donor atoms . This chelation mechanism enables this compound to sequester metal ions effectively, making it valuable in biochemical reactions for metal ion detection, quantification, and separation .
Cellular Effects
The cellular effects of this compound are largely due to its ability to bind and sequester metal ions. This can influence cell function by affecting metal-dependent enzymes and proteins, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of stable complexes with metal ions . This can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in the function of other biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways related to the chelation and sequestration of metal ions . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is distributed throughout the extracellular compartment . It is prevented from entering into cells due to its ionic form
Subcellular Localization
The subcellular localization of this compound is primarily extracellular due to its ionic form
properties
IUPAC Name |
ethyl 2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O8/c1-5-25-15(21)11-19(12-16(22)26-6-2)9-10-20(13-17(23)27-7-3)14-18(24)28-8-4/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKIENGEWNQURM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294076 | |
Record name | Tetraethyl ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3626-00-4 | |
Record name | Tetraethyl ethylenediaminetetraacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraethyl ethylenediaminetetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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